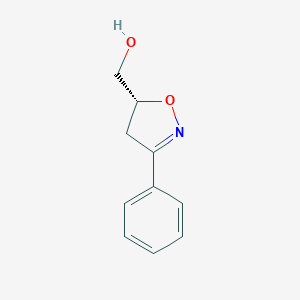
(3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol, also known as PDM, is a chemical compound with potential applications in scientific research. This compound is a derivative of isoxazole, which is a heterocyclic organic compound with a five-membered ring containing three carbon atoms and two nitrogen atoms. PDM is a white crystalline powder that is soluble in water, ethanol, and other polar solvents. In
Mecanismo De Acción
The mechanism of action of (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol is not fully understood, but it is thought to involve modulation of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a key role in regulating anxiety, depression, and pain. (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has been shown to increase the activity of GABA receptors, leading to increased inhibition and decreased excitability in the brain. This may explain its anxiolytic, antidepressant, and antinociceptive effects.
Biochemical and physiological effects:
(3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has been shown to have a variety of biochemical and physiological effects in animal models. These include increased levels of GABA and serotonin in the brain, decreased levels of cortisol and other stress hormones, and increased levels of antioxidant enzymes such as superoxide dismutase and catalase. (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has several advantages for lab experiments, including its relatively low toxicity and high solubility in water and other polar solvents. However, its high cost and limited availability may make it difficult for some researchers to obtain. In addition, (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol. These include further studies on its mechanism of action, its potential as a therapeutic agent for anxiety, depression, pain, and neurodegenerative diseases, and its safety and efficacy in humans. In addition, (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol may have potential applications in other areas of research, such as drug discovery and development, due to its unique chemical structure and pharmacological properties.
In conclusion, (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol, or (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol, is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has shown promise as a therapeutic agent for anxiety, depression, pain, and neurodegenerative diseases, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol can be achieved through the reaction of benzaldehyde and hydroxylamine hydrochloride in the presence of sodium carbonate. This reaction leads to the formation of 3-phenyl-5-(hydroxymethyl)isoxazole, which is then reduced using sodium borohydride to produce (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol. The purity and yield of (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol can be improved through recrystallization and other purification techniques.
Aplicaciones Científicas De Investigación
(3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for anxiety and depression. (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has also been shown to have antinociceptive effects, indicating its potential as a pain reliever. In addition, (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has been shown to have neuroprotective effects, indicating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
[(5R)-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H11NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-/m1/s1 |
Clave InChI |
GXUGWAXJXGJRAH-SECBINFHSA-N |
SMILES isomérico |
C1[C@@H](ON=C1C2=CC=CC=C2)CO |
SMILES |
C1C(ON=C1C2=CC=CC=C2)CO |
SMILES canónico |
C1C(ON=C1C2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



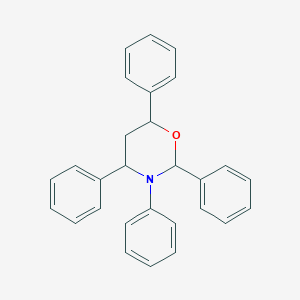
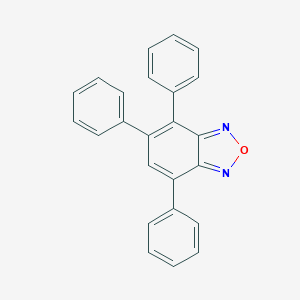
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)
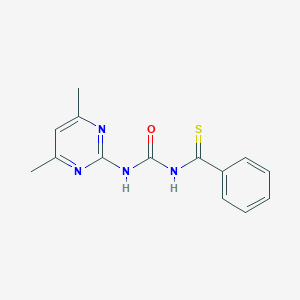
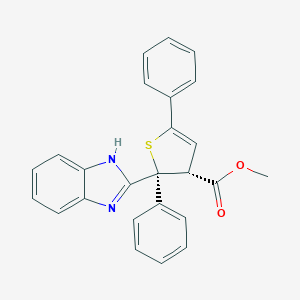

![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
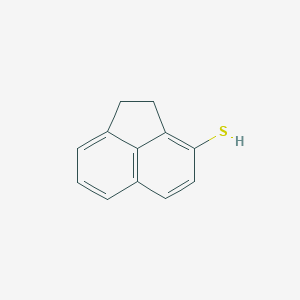
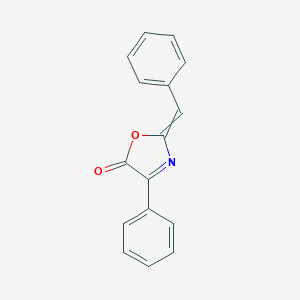
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)